Epoxiconazole Demonstrates 840-Fold Higher Target Binding Affinity Compared to Prothioconazole
Epoxiconazole exhibits a dramatically higher binding affinity for the target enzyme MgCYP51 from Mycosphaerella graminicola compared to the widely used alternative prothioconazole. Spectrophotometric assays revealed that prothioconazole bound to MgCYP51 with 840-fold less affinity than epoxiconazole [1]. This difference is mechanistically linked to distinct inhibition types: epoxiconazole acts as a noncompetitive inhibitor, whereas prothioconazole is a competitive inhibitor of substrate binding [1].
| Evidence Dimension | Binding affinity to MgCYP51 (fold difference) |
|---|---|
| Target Compound Data | Reference value for comparison (840-fold higher affinity) |
| Comparator Or Baseline | Prothioconazole (840-fold lower affinity) |
| Quantified Difference | Epoxiconazole exhibits 840-fold higher affinity for MgCYP51 than prothioconazole. |
| Conditions | In vitro spectrophotometric assay using purified MgCYP51 protein expressed in E. coli. |
Why This Matters
This 840-fold difference in target affinity directly informs the selection of epoxiconazole over prothioconazole when high intrinsic potency against M. graminicola CYP51 is a critical procurement criterion.
- [1] Parker, J.E., et al. (2011). Mechanism of Binding of Prothioconazole to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals. Applied and Environmental Microbiology, 77(4), 1460-1465. View Source
